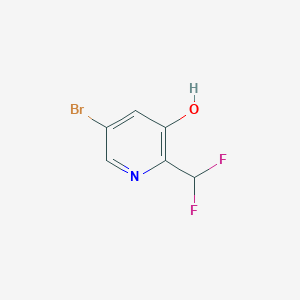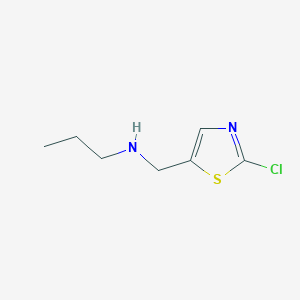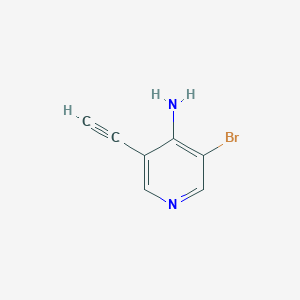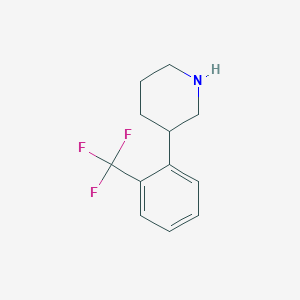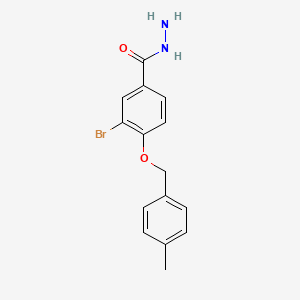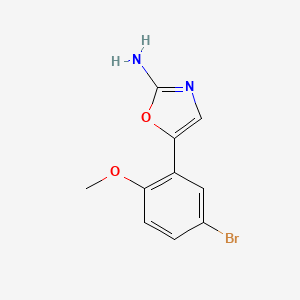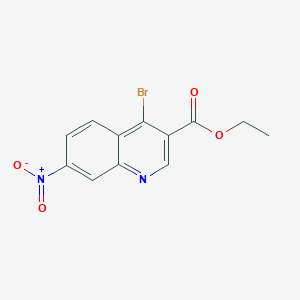![molecular formula C15H19NO3 B13009866 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-3-oxa-9-azabicyclo[331]nonane-7-carboxylic acid is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the formation of the bicyclic core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a benzylamine derivative with an appropriate diol can lead to the formation of the bicyclic structure through a series of cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms in the bicyclic structure allows for diverse interactions with biological molecules, influencing pathways and processes within cells .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A closely related compound with a ketone functional group instead of a carboxylic acid.
9-Azabicyclo[3.3.1]nonane N-oxyl: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to its specific combination of functional groups and the presence of both oxygen and nitrogen atoms in the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c17-15(18)12-6-13-9-19-10-14(7-12)16(13)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18) |
InChI Key |
WPABHQMOCMUFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1N2CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
